molecular formula C25H27N7O2 B2396205 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021123-03-4

2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2396205
CAS No.: 1021123-03-4
M. Wt: 457.538
InChI Key: VDDOXUPGKFECFX-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered significant interest due to its potential applications in various fields of scientific research. This compound possesses a complex structure comprising phenoxy, phenylpiperazine, and pyrazolopyrimidine moieties, which contribute to its unique properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps, starting from the preparation of intermediate compounds. These steps might include:

  • Formation of Phenylpiperazine Derivative: Reacting phenylhydrazine with a suitable acylating agent to form the phenylpiperazine moiety.

  • Synthesis of Pyrazolopyrimidine Core: Condensation of suitable aldehydes or ketones with hydrazine derivatives to build the pyrazolopyrimidine scaffold.

  • Introduction of Phenoxy Group: Reacting the pyrazolopyrimidine derivative with phenol in the presence of a suitable base.

  • Final Coupling Step: Coupling the pyrazolopyrimidine intermediate with the phenylpiperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

While specific industrial production methods for this compound may vary, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This might include continuous flow synthesis techniques to enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various types of reactions, including:

  • Oxidation: Conversion to higher oxidation states using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction of certain functional groups using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents involved.

Common Reagents and Conditions

Common reagents used in these reactions might include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Various halides or other nucleophiles/electrophiles.

Major Products Formed

Major products from these reactions will vary depending on the specific functional groups targeted and the reaction conditions applied. Typically, products may include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: Studied for its reactivity and potential use as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.

  • Medicine: Explored for potential therapeutic applications, such as in the development of new drugs targeting specific pathways or conditions.

  • Industry: Evaluated for its use in material science, such as in the design of novel polymers or coatings.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups. This uniqueness may impart distinct reactivity or biological activity, setting it apart from analogs or related compounds.

List of Similar Compounds

  • 1-Phenyl-3-(4-piperazinyl)propan-2-one: Similar in having a phenylpiperazine moiety.

  • Phenoxyacetic Acid Derivatives: Related through the phenoxyacetyl group.

  • Pyrazolopyrimidine Derivatives: Analogous core structure with variations in substituents.

Properties

IUPAC Name

2-phenoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c33-23(18-34-21-9-5-2-6-10-21)26-11-12-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOXUPGKFECFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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